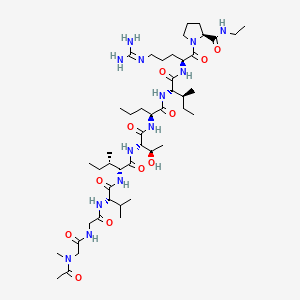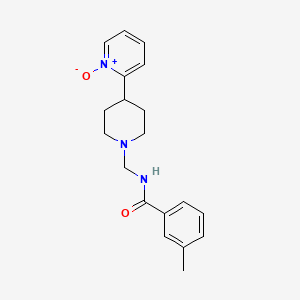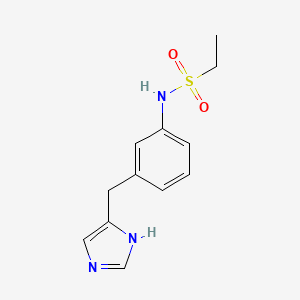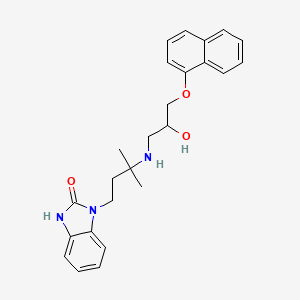
Adimolol
Vue d'ensemble
Description
Adimolol, également connu sous son nom de code de développement MEN-935, est un agent antihypertenseur qui agit comme un antagoniste non sélectif des récepteurs alpha-1, alpha-2 et bêta-adrénergiques . C'est un composé de formule moléculaire C25H29N3O3 et de masse molaire 419,525 g/mol . This compound est principalement utilisé pour ses effets cardiovasculaires, en particulier pour réduire la pression artérielle et la fréquence cardiaque .
Applications De Recherche Scientifique
Adimolol has several scientific research applications:
Chemistry: It is used as a model compound to study adrenergic receptor interactions and the effects of non-selective adrenergic antagonists.
Biology: this compound is used in research to understand its effects on biological systems, particularly in cardiovascular studies.
Medicine: It is investigated for its potential therapeutic applications in treating hypertension and other cardiovascular conditions.
Industry: This compound’s properties make it a candidate for developing new antihypertensive drugs and studying drug-receptor interactions
Méthodes De Préparation
Adimolol est synthétisé par réaction entre l'éther glycidylique de 1-naphtyle et la 3-(3-amino-3-méthylbutyl)-1H-benzimidazol-2-one . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec une optimisation pour la production à grande échelle .
Analyse Des Réactions Chimiques
Adimolol subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir l'this compound en formes réduites, en fonction des réactifs et des conditions utilisés.
Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .
Applications de recherche scientifique
This compound présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les interactions des récepteurs adrénergiques et les effets des antagonistes adrénergiques non sélectifs.
Biologie : this compound est utilisé en recherche pour comprendre ses effets sur les systèmes biologiques, en particulier dans les études cardiovasculaires.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles dans le traitement de l'hypertension et d'autres affections cardiovasculaires.
Industrie : Les propriétés d'this compound en font un candidat pour le développement de nouveaux médicaments antihypertenseurs et l'étude des interactions médicament-récepteur
Mécanisme d'action
This compound exerce ses effets en bloquant les récepteurs alpha-1, alpha-2 et bêta-adrénergiques. Cet antagonisme non sélectif entraîne une diminution de la pression artérielle et de la fréquence cardiaque en inhibant l'action des catécholamines endogènes telles que la noradrénaline et l'adrénaline. Les cibles moléculaires comprennent les récepteurs adrénergiques du système cardiovasculaire, qui sont impliqués dans la régulation du tonus vasculaire et du débit cardiaque .
Mécanisme D'action
Adimolol exerts its effects by blocking alpha-1, alpha-2, and beta-adrenergic receptors. This non-selective antagonism leads to a decrease in blood pressure and heart rate by inhibiting the action of endogenous catecholamines like norepinephrine and epinephrine. The molecular targets include adrenergic receptors in the cardiovascular system, which are involved in regulating vascular tone and cardiac output .
Comparaison Avec Des Composés Similaires
Adimolol est comparé à d'autres bêtabloquants à double action alpha et bêta, tels que :
- Labétalol
- Carvedilol
- Bucindolol
- Amosulalol
- Medroxalol
- Primidolol
Ce qui distingue this compound, c'est sa combinaison unique d'antagonisme des récepteurs alpha-1, alpha-2 et bêta-adrénergiques, qui offre un spectre plus large d'effets cardiovasculaires. Si d'autres composés peuvent avoir des propriétés similaires, le profil de liaison spécifique au récepteur d'this compound et sa nature à longue durée d'action le rendent distinct .
Propriétés
IUPAC Name |
3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRIUGFSIQMHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868480 | |
| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78459-19-5 | |
| Record name | 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78459-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adimolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



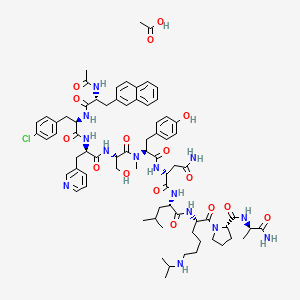
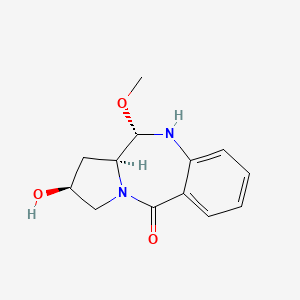
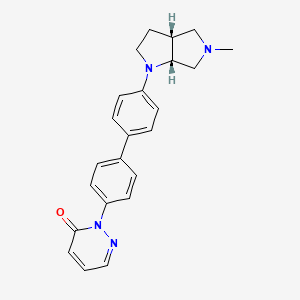

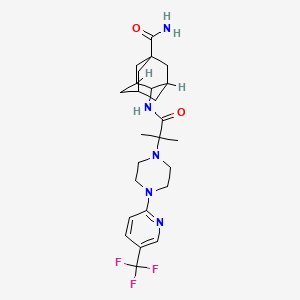
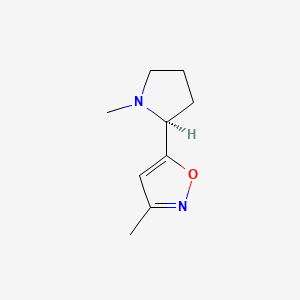
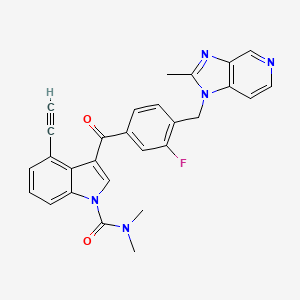
![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)
